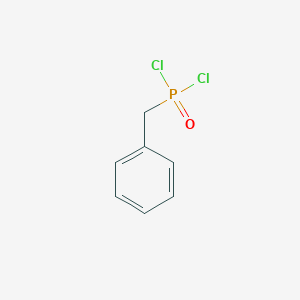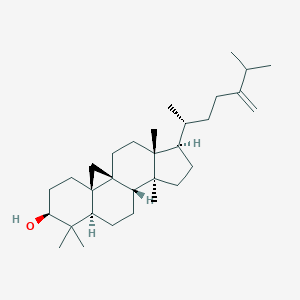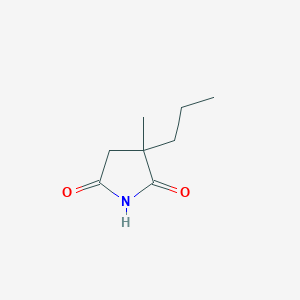
Dichlorophosphorylmethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorophosphorylmethylbenzene, also known as benzylphosphonic dichloride, is an organophosphorus compound with the molecular formula C7H7Cl2OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a phosphoryl group (P=O) bonded to a benzyl group (C6H5CH2) and two chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
Dichlorophosphorylmethylbenzene can be synthesized through the reaction of benzyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5CH2OH+PCl3→C6H5CH2P(O)Cl2+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The product is then purified by distillation under reduced pressure.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of benzyl alcohol to a reactor containing phosphorus trichloride and a base. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Dichlorophosphorylmethylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form benzylphosphonic acid.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces benzylphosphonates or benzylphosphonamides.
Oxidation: Yields benzylphosphonic acid.
Reduction: Forms benzylphosphine derivatives.
科学研究应用
Dichlorophosphorylmethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important intermediates in the production of pesticides, flame retardants, and plasticizers.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzyme pathways.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of dichlorophosphorylmethylbenzene involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophilic sites on target molecules, leading to the formation of phosphonate or phosphonamide derivatives. This reactivity is exploited in various synthetic and biological applications, where the phosphoryl group can modulate the activity of enzymes or other biomolecules.
相似化合物的比较
Similar Compounds
Benzylphosphonic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
Benzylphosphonates: Esters of benzylphosphonic acid.
Benzylphosphonamides: Amides derived from benzylphosphonic acid.
Uniqueness
Dichlorophosphorylmethylbenzene is unique due to its dual chlorine atoms, which make it a versatile intermediate for further chemical modifications. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of a wide range of organophosphorus compounds with diverse applications in chemistry, biology, and industry.
属性
IUPAC Name |
dichlorophosphorylmethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2OP/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYMVCOXXOADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400491 |
Source


|
| Record name | Benzylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-19-0 |
Source


|
| Record name | Benzylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














